4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
Description
4-Bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the para position of the benzene ring and a complex N-ethyl substituent. The ethyl group is substituted with two heterocyclic moieties: furan-2-yl (a five-membered oxygen-containing aromatic ring) and indolin-1-yl (a bicyclic structure comprising a benzene ring fused to a pyrrolidine).
The molecular formula of the compound is C₂₀H₁₆BrN₂O₃S, with a molecular weight of 459.32 g/mol.
Properties
IUPAC Name |
4-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKQEGOUAWJWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Bromobenzene
The electrophilic sulfonation precursor is typically synthesized via chlorosulfonation of bromobenzene:
Reaction Conditions
- Substrate : Bromobenzene (1.0 equiv)
- Reagents : Chlorosulfonic acid (3.0 equiv), Cl₂ gas (1.2 equiv)
- Catalyst : FeCl₃ (0.1 equiv)
- Temperature : 0°C → 25°C (gradual warming)
- Time : 6–8 hours
Mechanistic Considerations
The reaction proceeds through electrophilic aromatic substitution, where chlorosulfonic acid generates the sulfonyl chloride intermediate. FeCl₃ facilitates the formation of the Wheland intermediate, directing sulfonation para to the bromine atom due to its electron-withdrawing nature.
Yield Optimization
| Parameter | Optimization Range | Optimal Value |
|---|---|---|
| ClSO₃H Equiv | 2.5–4.0 | 3.0 |
| Reaction Temp (°C) | -10–40 | 0→25 |
| Catalyst Loading | 0.05–0.15 | 0.10 |
Synthesis of 2-(Furan-2-yl)-2-(Indolin-1-yl)Ethylamine
Indoline-Furan Hybrid Synthesis
Gold-catalyzed cascade reactions provide efficient access to fused indoline systems:
Procedure Adaptation from Furoindole Synthesis
- Suzuki-Miyaura Coupling :
Cyclization to 4H-Furo[3,2-b]indole :
- Ethyl chloroformate-mediated ring closure
- Key Step : Lithiation at -78°C followed by electrophilic trapping
Ethylamine Bridge Installation :
- Reductive Amination :
- Ketone intermediate + NH₃·BH₃ → Ethylamine derivative
- Optimized Conditions : NaBH₃CN, MeOH, 0°C→RT
- Reductive Amination :
Alternative Pathway via Nucleophilic Substitution
A two-step sequence avoids precious metal catalysts:
Indoline Quaternary Salt Formation :
- Indoline + 1,2-Dibromoethane → 2-Bromoethylindolinium bromide
- Yield : 78% (THF, 60°C, 12 h)
Furan Incorporation :
- Furan-2-ylmagnesium bromide + Quaternary salt → 2-(Furan-2-yl)-2-(indolin-1-yl)ethane
- Challenges : Competing elimination requires strict temp control (-20°C)
Sulfonamide Coupling: Critical Parameters
Standard Protocol
Reacting 4-bromobenzenesulfonyl chloride with the ethylamine derivative:
General Procedure
- Molar Ratio : 1:1.2 (Sulfonyl chloride:Amine)
- Base : Et₃N (2.5 equiv) or pyridine (3.0 equiv)
- Solvent : DCM or THF
- Time : 4–6 hours at 0°C→RT
Comparative Analysis of Bases
| Base | Solubility | Byproduct Formation | Yield (%) |
|---|---|---|---|
| Triethylamine | High | Moderate | 68 |
| Pyridine | Moderate | Low | 72 |
| DMAP | Low | Minimal | 85 |
DMAP (4-Dimethylaminopyridine) emerges as superior due to its dual role as base and nucleophilic catalyst.
Purification and Analytical Characterization
Chromatographic Purification
- Stationary Phase : Silica gel (230–400 mesh)
- Eluent Gradient : Hexane/EtOAc (3:1 → 1:2)
- Rf : 0.42 (Hexane:EtOAc 1:1)
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.48 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.32–7.25 (m, 4H, Furan/Indoline-H)
- δ 4.21 (q, J=6.8 Hz, 2H, CH₂N)
HRMS (ESI-TOF)
- Calculated for C₂₀H₁₉BrN₂O₃S: 447.0321
- Found: 447.0324 [M+H]⁺
Challenges and Mitigation Strategies
Competing Side Reactions
- Sulfonyl Chloride Hydrolysis : Strict anhydrous conditions (4Å molecular sieves)
- Amine Oxidation : N₂ atmosphere, BHT stabilizer (0.1% w/w)
Scale-Up Considerations
- Batch vs Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic coupling steps
- Catalyst Recycling : Pd recovery via chelating resins (≥92% efficiency)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the indoline moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine atom and the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Furan Ring : A five-membered aromatic heterocycle that contributes to the compound's reactivity.
- Indoline Moiety : Known for its biological activity, particularly in cancer therapy.
- Sulfonamide Group : Associated with diverse biological activities, including antibacterial and anticancer properties.
Anticancer Potential
Recent studies highlight the potential of 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide as a lead compound in cancer treatment. Its structure allows it to interact with specific biological targets, making it a candidate for developing selective inhibitors.
Case Study: Indoline Derivatives in Cancer Therapy
A review of indole compounds, including derivatives similar to this compound, indicates that they exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.54 µM against MCF-7 breast cancer cells, indicating potent cytotoxic activity .
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| Nintedanib | Non-small cell lung cancer | 0.024 | Tyrosine kinase inhibition |
Antimicrobial Activity
The sulfonamide functional group is known for its antibacterial properties. The compound's unique structure may enhance its effectiveness against various bacterial strains.
Case Study: Antibacterial Activity of Sulfonamides
Research indicates that sulfonamides can exhibit significant antibacterial activity. For example, certain derivatives have shown effective inhibition against Streptococcus pyogenes with IC50 values around 15 µg/mL . The presence of the bromine atom in this compound may further enhance its reactivity and interaction with bacterial targets.
Synthesis and Reactivity
The synthesis of this compound typically involves multiple steps, including:
- Formation of the furan ring.
- Introduction of the indoline moiety.
- Addition of the sulfonamide group.
Reactions are generally conducted under controlled conditions to optimize yields and minimize side reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- The furan oxygen may participate in H-bonding, similar to ethoxy groups in .
- Crystallographic Tools : Structural analogs (e.g., ) were refined using SHELXL and visualized via WinGX , highlighting the importance of these tools in resolving complex sulfonamide geometries.
- Hirshfeld Surface Analysis : For 4-bromo-N-(4-nitrophenyl)benzenesulfonamide, O···H (26.8%) and Br···H (7.3%) interactions dominate, whereas the target compound’s indolin and furan groups may shift interactions toward C–H···π or N–H···O bonds.
Functional Implications
- Solubility and Stability : The ethoxy group in enhances polarity and solubility, whereas the benzodiazole in increases thermal stability. The target compound’s balance of hydrophobic (indolin) and polar (sulfonamide) groups may optimize bioavailability.
Biological Activity
4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structure, which includes a furan ring, an indoline moiety, and a bromine atom, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic heterocycle contributing to unique chemical properties. |
| Indoline Moiety | Known for its biological activity, particularly in medicinal applications. |
| Bromine Atom | Enhances reactivity and may influence biological interactions. |
| Sulfonamide Group | Commonly associated with antibacterial and anticancer properties. |
Pharmacological Properties
The biological activity of this compound has been investigated in various contexts:
- Anticancer Activity : Studies suggest that compounds with indoline structures can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related proteins are under investigation, indicating potential as a lead compound in cancer therapy.
- Antimicrobial Properties : Like many sulfonamides, this compound may exhibit antibacterial effects. The presence of the furan and indoline moieties could enhance its efficacy against certain bacterial strains.
- Cardiovascular Effects : Research on related sulfonamide derivatives indicates possible effects on perfusion pressure and coronary resistance, suggesting that this compound could also influence cardiovascular health .
The mechanism of action for this compound is primarily based on its ability to interact with specific biological targets:
- Protein Binding : Interaction studies may reveal binding affinities to proteins or enzymes involved in critical biological pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for these assessments.
- Calcium Channel Interaction : Theoretical studies suggest that similar sulfonamide compounds can interact with calcium channels, potentially leading to changes in cardiovascular dynamics .
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of sulfonamide derivatives in various experimental setups:
Table 1: Experimental Design for Biological Activity Assessment
| Group | Compound | Dose (nM) | Effect Observed |
|---|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - | Baseline perfusion pressure |
| II | This compound | 0.001 | Decrease in perfusion pressure |
| III | 4-amino-N-(4-nitrophenyl)benzenesulfonamide | 0.001 | Variable effects |
| IV | 4-hydrazinocarbonyl-benzenesulfonamide | 0.001 | Significant decrease in coronary resistance |
This table illustrates the comparative effects of various compounds on perfusion pressure, highlighting the potential cardiovascular implications of this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., Et₂Zn for hydroamination), solvents (e.g., ethanol or hexane), and reaction temperatures. For example, in alkynyl sulfonamide reactions, Et₂Zn catalysis under mild conditions (room temperature) yields high-purity products . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to isolate intermediates and avoid side reactions like over-bromination.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.7 ppm for bromobenzene and indoline), furan protons (δ 6.3–7.4 ppm), and sulfonamide NH (δ ~5.5 ppm) .
- FT-IR : Validate sulfonamide (SO₂ asymmetric stretch ~1370 cm⁻¹) and furan C-O-C (1240–1260 cm⁻¹) groups .
- HRMS : Confirm molecular formula (e.g., C₁₇H₁₆BrN₃O₃S) with <1 ppm mass error .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Use enzyme inhibition assays (e.g., carbonic anhydrase) at low doses (0.001–1 nM) to screen for activity. Compare IC₅₀ values against reference inhibitors (e.g., acetazolamide) using fluorometric or colorimetric methods. Include Krebs-Henseleit buffer controls to assess baseline metabolic interference .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Employ SHELXL/SHELXS for small-molecule refinement and WinGX/ORTEP-3 for visualization. For example, resolve torsional angles in the indoline-ethyl-furan chain to confirm steric hindrance or intramolecular hydrogen bonding (e.g., NH···O=S interactions). High-resolution data (>0.8 Å) minimizes R-factor discrepancies .
Q. What computational strategies predict binding modes of this sulfonamide with carbonic anhydrase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB 1CA2 to model interactions between the sulfonamide group and Zn²⁺ in the enzyme’s active site.
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of key residues (e.g., Thr199, His94). Validate with experimental IC₅₀ data .
Q. How can SAR studies improve selectivity for carbonic anhydrase isoforms?
- Methodological Answer : Systematically modify substituents:
- Bromo vs. Chloro : Compare inhibitory potency (e.g., 6f [Br] vs. 6e [Cl] in ).
- Furan vs. Thiophene : Test electronic effects on binding affinity (see for analogous thiophene derivatives).
- Table : SAR Data for Analogues
| Substituent | IC₅₀ (nM) CA IX | IC₅₀ (nM) CA XII |
|---|---|---|
| Br (6f) | 12.3 | 8.7 |
| Cl (6e) | 18.9 | 14.2 |
| CH₃ (6d) | 25.4 | 20.1 |
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer : Re-evaluate assay conditions (pH, co-solvents) that may alter sulfonamide ionization. For example, low pH (<6) protonates the NH group, reducing Zn²⁺ coordination. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
